molecular formula C19H13ClFN3OS B2598116 3-(4-Chlorobenzyl)-5-((4-(4-fluorophenyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole CAS No. 1112360-84-5

3-(4-Chlorobenzyl)-5-((4-(4-fluorophenyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole

Cat. No.: B2598116
CAS No.: 1112360-84-5
M. Wt: 385.84
InChI Key: QINWHMLTOGBFPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorobenzyl)-5-((4-(4-fluorophenyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles

Preparation Methods

The synthesis of 3-(4-Chlorobenzyl)-5-((4-(4-fluorophenyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of Thiazole Ring: The thiazole ring is synthesized by reacting 4-fluorobenzaldehyde with thiosemicarbazide in the presence of an acid catalyst.

    Oxadiazole Formation: The intermediate product is then reacted with chloroacetic acid and sodium nitrite to form the oxadiazole ring.

    Final Coupling: The final step involves coupling the oxadiazole derivative with 4-chlorobenzyl chloride under basic conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the process.

Chemical Reactions Analysis

3-(4-Chlorobenzyl)-5-((4-(4-fluorophenyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl and fluorophenyl positions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(4-Chlorobenzyl)-5-((4-(4-fluorophenyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole has been studied for various scientific research applications, including:

    Medicinal Chemistry: The compound has shown potential as an antimicrobial, antifungal, and anticancer agent. It has been tested for its ability to inhibit the growth of various pathogens and cancer cell lines.

    Biological Studies: Researchers have investigated its effects on enzyme activity, protein interactions, and cellular pathways.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 3-(4-Chlorobenzyl)-5-((4-(4-fluorophenyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity. In anticancer studies, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar compounds to 3-(4-Chlorobenzyl)-5-((4-(4-fluorophenyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole include other oxadiazole derivatives, such as:

  • 3-(4-Chlorobenzyl)-5-(phenyl)-1,2,4-oxadiazole
  • 3-(4-Methylbenzyl)-5-((4-(4-fluorophenyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole
  • 3-(4-Chlorobenzyl)-5-((4-(4-chlorophenyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole

These compounds share similar structural features but may exhibit different biological activities and chemical properties. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-5-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN3OS/c20-14-5-1-12(2-6-14)9-17-23-18(25-24-17)10-19-22-16(11-26-19)13-3-7-15(21)8-4-13/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINWHMLTOGBFPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NOC(=N2)CC3=NC(=CS3)C4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.